Cas no 953072-02-1 (2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole)

2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a methyl-substituted pyrazole moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its rigid aromatic framework enhances binding affinity to target proteins, while the pyrazole group offers additional sites for functionalization. The methyl substitution improves metabolic stability, making it suitable for further derivatization in drug discovery. This compound is typically supplied with high purity, ensuring reliable performance in synthetic applications.
2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole structure
953072-02-1 structure
Product name:2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole
CAS No:953072-02-1
MF:C11H10N4
MW:198.22390127182
CID:1123011
PubChem ID:135646625

2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methyl-1H-pyrazol-5-yl)-1H-Benzimidazole
    • AKOS005168585
    • 2-(1-METHYL-1H-PYRAZOL-5-YL)-1H-1,3-BENZIMIDAZOLE
    • starbld0025771
    • 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzo[d]imidazole
    • 953072-02-1
    • SCHEMBL2674607
    • 2-(2-methylpyrazol-3-yl)-1H-benzimidazole
    • HOVUGMGJLBBNIG-UHFFFAOYSA-N
    • STK352671
    • DB-111417
    • 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole
    • Inchi: InChI=1S/C11H10N4/c1-15-10(6-7-12-15)11-13-8-4-2-3-5-9(8)14-11/h2-7H,1H3,(H,13,14)
    • InChI Key: HOVUGMGJLBBNIG-UHFFFAOYSA-N
    • SMILES: CN1C(=CC=N1)C2=NC3=CC=CC=C3N2

Computed Properties

  • Exact Mass: 198.090546336g/mol
  • Monoisotopic Mass: 198.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.5

2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M164731-500mg
2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole
953072-02-1
500mg
$ 435.00 2022-06-04
TRC
M164731-100mg
2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole
953072-02-1
100mg
$ 115.00 2022-06-04
TRC
M164731-1g
2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole
953072-02-1
1g
$ 660.00 2022-06-04

Additional information on 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole

Introduction to 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole (CAS No. 953072-02-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole, identified by the chemical identifier CAS No. 953072-02-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the benzodiazole and pyrazole classes, which are well-documented for their pharmacological relevance. The structural motif of 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole combines the benzodiazole core with a substituted pyrazole ring, creating a scaffold that is both structurally intriguing and biologically relevant.

The benzodiazole moiety is renowned for its role in central nervous system (CNS) modulation, particularly as anxiolytic, sedative, and muscle relaxant agents. However, recent advancements in medicinal chemistry have expanded the therapeutic potential of benzodiazole derivatives beyond traditional CNS applications. The introduction of the pyrazole ring at the 2-position of benzodiazole in 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole introduces additional functional groups that can modulate receptor interactions and enhance drug-like properties such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole is its potential as a scaffold for drug discovery. The combination of the benzodiazole and pyrazole moieties provides a rich chemical space for structural diversification, enabling the development of novel compounds with tailored biological activities. Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes and receptors, making it a promising candidate for further exploration in therapeutic contexts.

In particular, research has highlighted the anti-inflammatory properties of 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and metabolic syndromes. The compound has been shown to modulate inflammatory pathways by interacting with key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions contribute to its ability to reduce pro-inflammatory cytokine production and attenuate inflammatory responses.

Furthermore, the structural features of 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole make it an attractive candidate for further derivatization to enhance its pharmacological profile. The methyl group on the pyrazole ring provides a site for functionalization, allowing chemists to introduce additional substituents that can improve binding affinity or selectivity. This flexibility has led to the development of numerous analogs that exhibit enhanced efficacy in preclinical models.

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole involves multi-step organic reactions that highlight the synthetic versatility of heterocyclic chemistry. The process typically begins with the condensation of 5-methylpyrazole with appropriately substituted benzoylacetonitrile derivatives under basic conditions. Subsequent cyclization and functional group transformations yield the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production methods, facilitating access to this compound for research purposes.

From a computational chemistry perspective, 2-(1-Methyl-1H-pyrazol-5-yl)-1H-1,3-benzodiazole has been extensively studied to understand its molecular interactions and pharmacophoric features. Molecular docking simulations have revealed that this compound can bind effectively to various biological targets, including enzyme active sites and receptor binding pockets. These studies provide valuable insights into how structural modifications can influence binding affinity and selectivity.

The potential therapeutic applications of 2-(1-Methyl-1H-pyrazol-5-ylyl)- ** ** ** ** ** ** ** ** ** ** ** ** *> *> *> *> *> *> *> *> *> are vast and span multiple disease areas. In addition to its anti-inflammatory properties, this compound has shown promise in preclinical studies as an antioxidant agent. Oxidative stress is implicated in various pathological processes, including aging-related diseases and neurodegenerative disorders. By scavenging reactive oxygen species (ROS) and modulating antioxidant defense systems, 2-(Methylpyrazol)-ylidenylbenzodiazolesubstituted derivatives like our target molecule could mitigate oxidative damageand protect against cellular dysfunction.




















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